molecular formula C51H81N19O10S2 B1669735 Daaccal CAS No. 103614-06-8

Daaccal

Cat. No.: B1669735
CAS No.: 103614-06-8
M. Wt: 1184.4 g/mol
InChI Key: HZVKGQPGVYVRKU-XOFRUKGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Daaccal can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding this compound into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Daaccal can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).

Major Products:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Regeneration of free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Daaccal has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of Daaccal involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

    Dynorphin A: Another peptide with similar structural features and biological activities.

    Enkephalins: Peptides that share some structural similarities with Daaccal and are involved in pain modulation.

    Endorphins: Peptides with similar functions in the nervous system.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature can influence its stability, bioactivity, and interactions with molecular targets, distinguishing it from other similar peptides.

Biological Activity

Daaccal, derived from the plant Cardaria draba, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Antioxidant Activity

Antioxidant activity is a crucial aspect of this compound's biological profile. The compound has been evaluated for its ability to scavenge free radicals, particularly through assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test.

Research Findings:

  • DPPH Scavenging Activity : this compound extracts demonstrated significant scavenging activity against DPPH radicals. The ethanolic seed extract (ESE) exhibited a higher antioxidant capacity compared to the ethanolic leaf extract (ELE), although both were less effective than standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid .
  • Table 1: DPPH Scavenging Activity of this compound Extracts
    Extract TypeConcentration (µg/mL)% Inhibition
    Ethanolic Leaf Extract (ELE)10048%
    Ethanolic Seed Extract (ESE)10090%

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through protein denaturation assays. This property is vital for potential therapeutic applications in inflammatory diseases.

Research Findings:

  • Protein Denaturation Inhibition : The study indicated that both extracts inhibited protein denaturation significantly. The maximum inhibition observed was 90% at a concentration of 500 µg/mL for ELE, while ESE showed a maximum inhibition of 48% at a concentration of 100 µg/mL .
  • Table 2: Anti-inflammatory Effects of this compound Extracts
    Extract TypeConcentration (µg/mL)% Inhibition
    Ethanolic Leaf Extract (ELE)50090%
    Ethanolic Seed Extract (ESE)10048%

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains, showcasing its potential as an antibacterial agent.

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for different extracts against bacterial strains ranged from 3 to 134 µg/mL. Notably, the ethanolic leaf extract showed an MIC of just 3 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Table 3: Antimicrobial Activity of this compound Extracts
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus3
    Aqueous Seed Extract86

4. Case Studies and Applications

Several studies have explored the practical applications of this compound in health and medicine.

  • A case study on the use of this compound extracts in treating infections highlighted its effectiveness in reducing bacterial load in infected tissues, supporting its traditional use in herbal medicine.
  • Another study investigated the potential of this compound in cancer therapy, particularly focusing on its cytotoxic effects on cancer cell lines. The results indicated that this compound could inhibit cell proliferation and induce apoptosis in certain cancer types .

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H81N19O10S2/c1-28(2)22-36(67-43(75)33(59-3)12-7-19-60-49(53)54)46(78)65-34(13-8-20-61-50(55)56)44(76)70-45(77)35(14-9-21-62-51(57)58)66-48(80)39(27-82)69-47(79)37(24-29-10-5-4-6-11-29)64-40(72)25-63-42(74)38(26-81)68-41(73)32(52)23-30-15-17-31(71)18-16-30/h4-6,10-11,15-18,26,28,32-39,59,71,82H,7-9,12-14,19-25,27,52H2,1-3H3,(H,63,74)(H,64,72)(H,65,78)(H,66,80)(H,67,75)(H,68,73)(H,69,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)(H,70,76,77)/t32-,33-,34-,35-,36+,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKGQPGVYVRKU-XOFRUKGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C=S)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCCN=C(N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C=S)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CCCN=C(N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H81N19O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145950
Record name Daaccal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1184.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103614-06-8
Record name Daaccal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daaccal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.